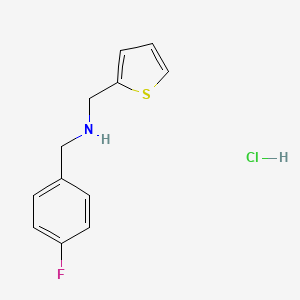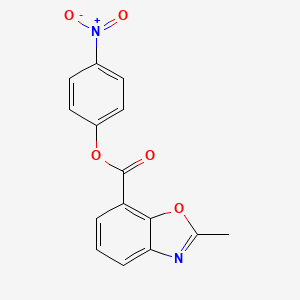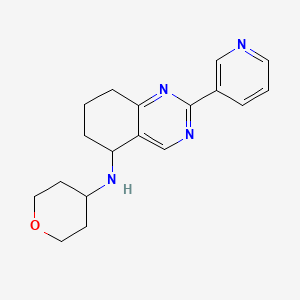
(4-fluorobenzyl)(2-thienylmethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorobenzyl)(2-thienylmethyl)amine hydrochloride, commonly known as FTMA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. FTMA is a derivative of benzylamine and thienylmethylamine, which are organic compounds that have been extensively studied for their biological activities.
Applications De Recherche Scientifique
FTMA has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and material science. In medicinal chemistry, FTMA has been shown to have anticancer properties. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. FTMA has also been studied for its potential use as a drug delivery system due to its ability to penetrate the blood-brain barrier.
In neuroscience, FTMA has been shown to have neuroprotective properties. It protects neurons from oxidative stress and reduces inflammation in the brain. FTMA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In material science, FTMA has been studied for its potential use in the synthesis of functional materials such as polymers and metal-organic frameworks. FTMA can act as a ligand and form coordination complexes with metal ions, which can be used to synthesize new materials with unique properties.
Mécanisme D'action
The exact mechanism of action of FTMA is not fully understood. However, it is believed that FTMA exerts its biological activities by modulating various signaling pathways in cells. FTMA has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. FTMA also activates the p38 MAPK signaling pathway, which is involved in cell differentiation and apoptosis.
Biochemical and Physiological Effects:
FTMA has been shown to have various biochemical and physiological effects. In vitro studies have shown that FTMA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. FTMA also protects neurons from oxidative stress and reduces inflammation in the brain. In addition, FTMA has been shown to have analgesic properties and can reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
FTMA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be determined by various analytical techniques. FTMA can also penetrate the blood-brain barrier, which makes it a potential candidate for drug delivery to the brain. However, one of the limitations of FTMA is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of FTMA. In medicinal chemistry, FTMA can be further studied for its potential use as a drug delivery system for the treatment of cancer and neurodegenerative diseases. In neuroscience, FTMA can be studied for its potential use in the treatment of traumatic brain injury and stroke. In material science, FTMA can be further studied for its potential use in the synthesis of functional materials with unique properties. Overall, FTMA has great potential for various applications and warrants further study.
Méthodes De Synthèse
FTMA can be synthesized by reacting 4-fluorobenzylamine with 2-thienylmethylamine in the presence of hydrochloric acid. The reaction yields FTMA hydrochloride as a white crystalline solid. The purity of the compound can be determined by various analytical techniques such as NMR, IR, and HPLC.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNS.ClH/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12;/h1-7,14H,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCCKXULQQDUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCC2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1,3-benzodioxol-5-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B6126758.png)
![methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6126765.png)
![2-chloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6126768.png)
![2-(allylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6126784.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B6126791.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-(1H-imidazol-2-ylmethyl)piperidine](/img/structure/B6126800.png)
![7-(2,3-difluorobenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6126815.png)



![[1'-(5-isoquinolinylmethyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6126833.png)
![ethyl 5-benzyl-2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6126844.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6126846.png)